Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
Overview
Description
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride belongs to the class of organic compounds known as carboximidates . These are esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" . They are also known as imino ethers .
Synthesis Analysis
Imidates, such as this compound, can be generated by a number of synthetic routes . One common method is the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, sometimes referred to as Pinner salts .Molecular Structure Analysis
Ethyl 3,4-dimethoxybenzene-1-carboximidate contains a total of 30 bonds . These include 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ether, and 2 aromatic ethers .Chemical Reactions Analysis
Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters .Mechanism of Action
Target of Action
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride is a type of carboximidate . Carboximidates are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol . They are also known as imino ethers
Mode of Action
Carboximidates, including this compound, are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters .
Biochemical Pathways
Carboximidates are known to be formed as intermediates in the mumm rearrangement and the overman rearrangement .
Result of Action
The Chapman rearrangement is a known reaction involving carboximidates, where aryl N-arylbenzimidates are thermally converted to the corresponding amides, via intramolecular migration of an aryl group from oxygen to nitrogen . This could potentially be a result of the action of this compound.
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often depends on the specific chemical structure of the compound and the biomolecules it interacts with .
Cellular Effects
The effects of Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride on cells and cellular processes are currently not well-understood due to limited research. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
ethyl 3,4-dimethoxybenzenecarboximidate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3;/h5-7,12H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWCBOCAPKPKFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673685 | |
Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-19-2 | |
Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.